(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
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Overview
Description
(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: is a chemical compound that features a cyclopropane ring substituted with a pyridin-4-yl group and a carboxylic acid functional group, forming a hydrochloride salt. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine or its derivatives as the starting material.
Cyclopropanation Reaction: The key step involves the formation of the cyclopropane ring. This can be achieved using methods such as the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to introduce the cyclopropane ring.
Functional Group Modification: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromic acid.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods:
Scale-Up Considerations: Industrial production focuses on optimizing yield, purity, and cost-effectiveness. Continuous flow reactors and large-scale batch processes are commonly employed.
Purification Techniques: Crystallization and recrystallization are used to purify the final product, ensuring high purity and consistency.
Chemical Reactions Analysis
(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: undergoes various types of chemical reactions:
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives or carboxylic acids.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or amines.
Substitution Reactions: The pyridin-4-yl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, strong bases.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed:
Oxidation Products: Pyridine derivatives, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated pyridines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The pyridin-4-yl group interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Cyclopropane derivatives, pyridine derivatives.
Uniqueness: The presence of both the cyclopropane ring and the pyridin-4-yl group gives this compound distinct chemical and biological properties compared to other cyclopropane or pyridine derivatives.
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Properties
CAS No. |
2742623-59-0 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(1S,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8+;/m1./s1 |
InChI Key |
OBGPWWPLZPGMJP-WLYNEOFISA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=NC=C2.Cl |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
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